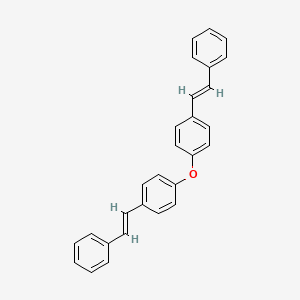

4,4'-Distyryldiphenyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4,4’-Distyryldiphényl éther est un composé organique caractérisé par deux groupes styryle liés à un noyau de diphényl éther. Ce composé est connu pour ses propriétés structurales uniques, qui en font un sujet d'intérêt dans divers domaines de la recherche scientifique et des applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4,4’-Distyryldiphényl éther implique généralement la réaction du diphényl éther avec le styrène dans des conditions spécifiques. Une méthode courante consiste à utiliser une réaction de Heck catalysée par le palladium, où le diphényl éther réagit avec le styrène en présence d'un catalyseur au palladium et d'une base comme la triéthylamine. La réaction est généralement effectuée à des températures élevées (autour de 100-150 °C) pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : En milieu industriel, la production du 4,4’-Distyryldiphényl éther peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de synthèse, le rendant adapté à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le 4,4’-Distyryldiphényl éther subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, ce qui entraîne l'hydrogénation des groupes styryle pour former des dérivés de diphényléthane.

Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques, où des halogènes ou d'autres substituants peuvent être introduits en utilisant des réactifs comme le brome ou le chlore.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrogène gazeux (H2), catalyseur au palladium (Pd/C)

Substitution : Brome (Br2), chlore (Cl2)

Principaux produits formés :

Oxydation : Cétones, acides carboxyliques

Réduction : Dérivés de diphényléthane

Substitution : Diphényl éthers halogénés

4. Applications de la recherche scientifique

Le 4,4’-Distyryldiphényl éther a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes. Il est également utilisé dans l'étude des mécanismes réactionnels et de la catalyse.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la production de polymères, de colorants et d'autres matériaux ayant des propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 4,4’-Distyryldiphényl éther implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un ligand, se liant à des récepteurs ou des enzymes spécifiques et modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux potentiels. De plus, ses propriétés structurales lui permettent d'interagir avec les membranes cellulaires, affectant leur intégrité et leur fonction.

Composés similaires :

Diphényl éther : Un analogue plus simple sans les groupes styryle, utilisé dans la production d'ignifugeants et comme fluide de transfert de chaleur.

4,4’-Dihydroxydiphényl éther : Contient des groupes hydroxyle au lieu de groupes styryle, utilisé dans la synthèse de polymères et comme intermédiaire en synthèse organique.

4,4’-Dinitrodiphényl éther : Contient des groupes nitro, utilisé comme intermédiaire dans la production de colorants et d'autres produits chimiques.

Unicité : Le 4,4’-Distyryldiphényl éther est unique en raison de la présence de groupes styryle, qui confèrent des propriétés chimiques et physiques distinctes. Ces groupes améliorent la réactivité du composé et le rendent adapté à des applications spécifiques dans la recherche et l'industrie. Sa capacité à subir diverses transformations chimiques et ses activités biologiques potentielles le distinguent encore davantage des autres composés similaires.

Applications De Recherche Scientifique

4,4’-Distyryldiphenyl ether has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 4,4’-Distyryldiphenyl ether involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its structural properties allow it to interact with cellular membranes, affecting their integrity and function.

Comparaison Avec Des Composés Similaires

Diphenyl ether: A simpler analog without the styryl groups, used in the production of flame retardants and as a heat transfer fluid.

4,4’-Dihydroxydiphenyl ether: Contains hydroxyl groups instead of styryl groups, used in the synthesis of polymers and as an intermediate in organic synthesis.

4,4’-Dinitrodiphenyl ether: Contains nitro groups, used as an intermediate in the production of dyes and other chemicals.

Uniqueness: 4,4’-Distyryldiphenyl ether is unique due to the presence of styryl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other similar compounds.

Propriétés

Formule moléculaire |

C28H22O |

|---|---|

Poids moléculaire |

374.5 g/mol |

Nom IUPAC |

1-[(E)-2-phenylethenyl]-4-[4-[(E)-2-phenylethenyl]phenoxy]benzene |

InChI |

InChI=1S/C28H22O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22H/b13-11+,14-12+ |

Clé InChI |

LZJZCZPVUPKZQM-PHEQNACWSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=CC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.